molecular formula C11H17NO4S B15169052 1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione CAS No. 873012-02-3

1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione

Cat. No.: B15169052
CAS No.: 873012-02-3
M. Wt: 259.32 g/mol
InChI Key: PYKQTZHHEBPLCM-UHFFFAOYSA-N
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Description

1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione is a chemical compound that features a pyridine ring substituted with two 3-hydroxypropoxy groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione typically involves the reaction of pyridine-2-thione with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 3-chloropropanol replace the chlorine atoms, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3-hydroxypropoxy)pyridine: Lacks the thione group, which may result in different chemical and biological properties.

    1,3-Bis(3-hydroxypropoxy)benzene: Contains a benzene ring instead of a pyridine ring, leading to variations in reactivity and applications.

    1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-one:

Uniqueness

1,3-Bis(3-hydroxypropoxy)pyridine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups on a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

873012-02-3

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

1,3-bis(3-hydroxypropoxy)pyridine-2-thione

InChI

InChI=1S/C11H17NO4S/c13-6-2-8-15-10-4-1-5-12(11(10)17)16-9-3-7-14/h1,4-5,13-14H,2-3,6-9H2

InChI Key

PYKQTZHHEBPLCM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=S)C(=C1)OCCCO)OCCCO

Origin of Product

United States

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